Cas no 2128-60-1 ((8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one)
2128-60-1 structure
Product Name:(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Numéro CAS:2128-60-1
Le MF:C19H21NO3
Mégawatts:311.374945402145
CID:1399796
PubChem ID:200480
Update Time:2025-04-20
(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- (8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
- (8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-o
- (+)-Pronuciferine
- 2128-60-1
- Milthanthine
- NSC-628007
- AKOS040753619
- SPIRO(2,5-CYCLOHEXADIENE-1,7'(1'H)-CYCLOPENT(IJ)ISOQUINOLIN)-4-ONE, 2',3',8',8'A-TETRAHYDRO-5',6'-DIMETHOXY-1'-METHYL-, (R)-
- CHEMBL237766
- (4R)-10, 11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04, 12]dodeca-1(12), 8, 10-triene-2, 4'-cyclohexa-2, 5-diene]-1'-one
- Pronuciferine
- SPIRO(2,5-CYCLOHEXADIENE-1,7'(1'H)-CYCLOPENT(IJ)ISOQUINOLIN)-4-ONE, 2',3',8',8'A-TETRAHYDRO-5',6'-DIMETHOXY-1'-METHYL-, (8'AR)-
- PRONUCIFERINE, (+)-
- CHEBI:42
- Pronuciferin
- Q27105211
- (4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
- NSC628007
- C09611
- UNII-860X46GII1
- 5',6'-Dimethoxy-1'-methyl-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
- N-Methylstepharine
- Spiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one, 2',3',8',8'a-tetrahydro-5',6'-dimethoxy-1'-methyl-, (R)-
- DTXSID60943782
- Spiro(2,5-cyclohexadiene-1,7'-1'H-cyclopent(ij)isoquinolin)-4-one, 2',3',8',8'a-tetrahydro-5',6'-dimethoxy-1'-methyl-, (R)-
- WUYQEGNOQLRQAQ-CQSZACIVSA-N
- NCI60_009013
- 860X46GII1
- N,O-Dimethylcrotonosine
-
- Piscine à noyau: 1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m1/s1
- La clé Inchi: WUYQEGNOQLRQAQ-CQSZACIVSA-N
- Sourire: O(C)C1C(=CC2CCN(C)[C@H]3C=2C=1C1(C=CC(C=C1)=O)C3)OC
Propriétés calculées
- Qualité précise: 311.15214353g/mol
- Masse isotopique unique: 311.15214353g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 539
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 38.8Ų
(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T34143-5 mg |
Pronuciferine |
2128-60-1 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | T34143-50 mg |
Pronuciferine |
2128-60-1 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
| TargetMol Chemicals | T34143-100 mg |
Pronuciferine |
2128-60-1 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
| TargetMol Chemicals | T34143-5mg |
Pronuciferine |
2128-60-1 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T34143-50mg |
Pronuciferine |
2128-60-1 | 98% | 50mg |
¥ 13800 | 2023-09-15 | |
| TargetMol Chemicals | T34143-100mg |
Pronuciferine |
2128-60-1 | 98% | 100mg |
¥ 17500 | 2023-09-15 |
(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one Littérature connexe
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
2128-60-1 ((8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one) Produits connexes
- 17127-48-9(Glaziovine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif